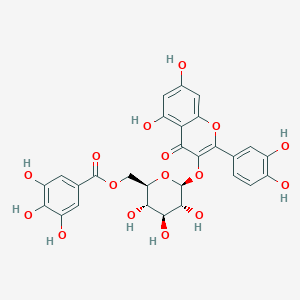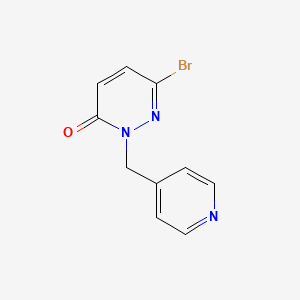![molecular formula C16H16FN3O3S B2493214 N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-67-5](/img/structure/B2493214.png)
N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves a multi-step process. The synthesis starts with the construction of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the 6-fluoro and 3-methyl groups through selective fluorination and methylation reactions. The benzylation and acetamide formation are achieved through subsequent reaction steps involving suitable reagents such as benzyl chloride and acetic anhydride.
Industrial production methods: Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled fluorination, and selective methylation are crucial. The use of solvents, temperature control, and purification methods like recrystallization and chromatography also play significant roles in the efficient production of this compound.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions may target the dioxido functionalities, potentially leading to reduced sulfur compounds.
Substitution: Various substitution reactions can occur at the aromatic ring, especially involving the fluorine and methyl groups.
Common reagents and conditions used in these reactions: Typical reagents for oxidation include potassium permanganate or chromium trioxide. Hydrogenation reactions may utilize catalysts like palladium on carbon, while substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major products formed from these reactions: Oxidation generally yields benzaldehyde derivatives. Reduction leads to reduced sulfur compounds, and substitution reactions result in various substituted aromatic derivatives.
Scientific Research Applications
N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide finds applications across several scientific domains:
Chemistry: Utilized as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups and reactivity.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of specialized materials, dyes, and pigments owing to its structural diversity and stability.
Mechanism of Action
The mechanism of action for N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide involves interaction with specific molecular targets. These interactions often occur through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound may act on cellular enzymes, receptors, or nucleic acids, leading to various biological effects. Pathways involved could include inhibition of enzyme activity, interference with DNA/RNA synthesis, or disruption of cell membrane integrity.
Comparison with Similar Compounds
When comparing N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide with other related compounds, its uniqueness is highlighted by the presence of the 6-fluoro and 3-methyl groups on the benzo[c][1,2,5]thiadiazole core. Similar compounds include:
N-benzyl-2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide: Lacks the fluorine atom, resulting in different chemical reactivity and properties.
N-benzyl-2-(6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide: Absence of the methyl group impacts its biological activity and solubility.
The presence of the fluorine and methyl groups in this compound significantly influences its overall chemical and biological behavior, making it a distinct entity in its class.
There you go—one deep dive into a fascinating compound. Ever considered diving into the world of synthetic organic chemistry yourself?
Properties
IUPAC Name |
N-benzyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-14-8-7-13(17)9-15(14)20(24(19,22)23)11-16(21)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFCNHSZGZJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2493131.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


![8-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493138.png)


![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2493141.png)


![methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate](/img/structure/B2493147.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)
